Nitrofor
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-2,6-dinitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O4/c1-3-15(4-2)10-8(16(18)19)5-7(11(12,13)14)6-9(10)17(20)21/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLHXVBITYTYHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200531 | |
| Record name | Nitrofor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5254-27-3 | |
| Record name | Nitrofor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005254273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrofor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action and Underlying Biochemical Pathways of Nitrofurantoin
Enzymatic Reduction of Nitrofurantoin (B1679001) within Biological Systems
The transformation of nitrofurantoin into its active form is critically dependent on enzymatic reduction by bacterial flavoproteins known as nitroreductases. wikipedia.orgpatsnap.combionity.com These enzymes catalyze the transfer of electrons to the nitro group of nitrofurantoin, initiating a cascade of chemical transformations that produce the ultimate antibacterial agents. nih.govdrugbank.com This reductive activation is significantly more efficient in bacterial cells than in mammalian cells, which accounts for the selective toxicity of the compound. wikipedia.org
The primary enzymes responsible for nitrofurantoin activation in bacteria like Escherichia coli are two main oxygen-insensitive (Type I) nitroreductases, designated NfsA and NfsB. nih.govnih.gov These enzymes are capable of reducing the nitro moiety of nitrofurantoin through a process that is not inhibited by the presence of oxygen. nih.govoup.com
NfsA : This is considered the major nitroreductase in E. coli. It is a flavin mononucleotide (FMN)-containing protein with a monomeric molecular mass of approximately 26.8 kDa. nih.govasm.org Studies have shown that initial resistance to nitrofurans often arises from mutations in the nfsA gene. asm.org
NfsB : This is the minor nitroreductase component in E. coli, with a monomeric molecular mass of about 24 kDa. nih.govasm.org Like NfsA, it is an FMN-containing flavoprotein. asm.org Mutations in the nfsB gene typically confer higher levels of resistance but usually only after an initial mutation in nfsA has occurred. nih.govasm.org
While both enzymes contribute to nitrofurantoin reduction, NfsA plays a more significant role in the drug's activation. nih.gov Loss-of-function mutations in these enzymes are the principal mechanism behind clinically observed nitrofurantoin resistance. nih.govnih.gov
Table 1: Comparison of Major Oxygen-Insensitive Nitroreductases in E. coli
| Feature | NfsA | NfsB |
|---|---|---|
| Role | Major nitroreductase | Minor nitroreductase |
| Gene | nfsA | nfsB |
| Molecular Mass | ~26.8 kDa nih.gov | ~24 kDa nih.gov |
| Prosthetic Group | Flavin Mononucleotide (FMN) nih.govasm.org | Flavin Mononucleotide (FMN) nih.govasm.org |
| Electron Donor(s) | Prefers NADPH nih.govasm.org | Uses both NADH and NADPH asm.org |
| Resistance Impact | Mutation confers first-step resistance asm.org | Mutation in an nfsA mutant background increases resistance asm.org |
The enzymatic reaction follows a ping-pong bi-bi kinetic mechanism. oup.comasm.org In this model:
The electron donor, either NADH or NADPH, binds to the enzyme and reduces the FMN cofactor. asm.org
The oxidized cofactor (NAD⁺ or NADP⁺) is released.
The nitrofurantoin molecule then binds to the enzyme.
The reduced FMN cofactor transfers electrons to the nitrofurantoin substrate, which is then released as a reduced, reactive intermediate. asm.org
This process can involve a single-electron transfer to form the nitro-anion radical, which, under certain conditions, can be re-oxidized back to the parent compound by molecular oxygen, creating a futile redox cycle that generates superoxide (B77818) radicals. researchgate.netasm.org However, the key antibacterial action is believed to stem from the two-electron reduction pathway catalyzed by the oxygen-insensitive nitroreductases, which proceeds even in the presence of oxygen. nih.govoup.com
The activity of bacterial nitroreductases is critically dependent on specific cofactors that facilitate the electron transfer reactions.
Flavin Mononucleotide (FMN) : Both NfsA and NfsB are flavoproteins that utilize FMN as a prosthetic group. nih.govasm.orgoup.com The FMN molecule is tightly bound to the enzyme and acts as the direct electron carrier, cycling between its oxidized and reduced states to shuttle electrons from the electron donor to the nitrofurantoin substrate. oup.comasm.org
Nicotinamide Adenine Dinucleotide (NADH) and its Phosphate (B84403) (NADPH) : These molecules serve as the primary source of reducing equivalents (electrons) for the nitroreductases. nih.govnih.gov NfsA preferentially uses NADPH, while NfsB can utilize both NADH and NADPH as electron donors. nih.govasm.org The depletion of these cofactors during the extensive reduction of nitrofurantoin can also contribute to the disruption of the bacterial cell's redox balance. nih.gov
Generation and Reactivity of Nitrofurantoin Metabolites
The enzymatic reduction of nitrofurantoin's nitro group does not lead to a single, stable end product but rather a series of chemically unstable and reactive intermediates. wikipedia.orgnih.gov These metabolites are the true effectors of the drug's antibacterial activity.
The reduction of the nitro group (-NO₂) on the furan (B31954) ring is a stepwise process. The oxygen-insensitive Type I nitroreductases catalyze the sequential addition of electron pairs, leading to a cascade of intermediates. oup.comoup.com
The pathway is generally accepted as:
Nitrofurantoin (Nitro form) : The parent drug.
Nitroso Derivative : The first two-electron reduction product. This intermediate is typically not observed as it is rapidly reduced further. oup.comoup.com
N-Hydroxylamino Derivative : The product of a four-electron reduction. This, along with other early-stage intermediates, is thought to be one of the primary toxic species responsible for the antibacterial effect. nih.govoup.comoup.com
Amino Derivative : The final, six-electron reduction product. This end product is considered biologically inactive. nih.govasm.org
It is the nitroso and hydroxylamine (B1172632) intermediates that possess the potent, non-specific reactivity against cellular components. nih.gov
The reduced intermediates of nitrofurantoin are highly reactive electrophiles. drugbank.comdrugbank.com This electrophilic nature drives them to react with and form covalent bonds with nucleophilic sites present on a wide array of biological macromolecules. nih.gov This indiscriminate reactivity is the cornerstone of nitrofurantoin's multi-target mechanism of action. ucalgary.ca
These reactive metabolites have been shown to attack:
Ribosomal Proteins : Leading to the inhibition of protein synthesis. wikipedia.orgdrugbank.comnih.gov
Bacterial DNA and RNA : Causing damage that disrupts replication, transcription, and other vital genetic processes. patsnap.comnih.govnih.gov
Metabolic Enzymes : Including those involved in the citric acid cycle and cell wall synthesis, thereby interfering with cellular respiration and structural integrity. nih.govdrugbank.commagonlinelibrary.com
By damaging these multiple, essential targets simultaneously, the activated metabolites overwhelm the bacterium's repair mechanisms, ultimately leading to cell death. wikipedia.orgdrugbank.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Role/Type |
|---|---|
| Nitrofurantoin | Parent drug (prodrug) |
| Flavin Mononucleotide (FMN) | Enzyme cofactor (prosthetic group) |
| Nicotinamide Adenine Dinucleotide (NADH) | Enzyme cofactor (electron donor) |
| Nicotinamide Adenine Dinucleotide Phosphate (NADPH) | Enzyme cofactor (electron donor) |
| Nitroso derivative | Reactive intermediate |
| N-Hydroxylamino derivative | Reactive intermediate |
| Amino derivative | Inactive end product |
Induction of Oxidative Stress through Reactive Oxygen Species Formation
A crucial aspect of nitrofurantoin's antimicrobial action is its ability to induce significant oxidative stress within the bacterial cell. This process is initiated when nitrofurantoin is taken up by the bacterium and its nitro group is reduced. This reduction is catalyzed by bacterial flavoproteins, specifically nitroreductases, which transfer electrons from NAD(P)H to the nitrofurantoin molecule. nih.govpatsnap.comfda.gov
This one-electron reduction converts nitrofurantoin into a highly reactive nitro-anion radical. nih.govresearchgate.net In the presence of molecular oxygen, this radical intermediate is rapidly re-oxidized back to the parent nitrofurantoin molecule. This process, known as redox cycling, results in the concomitant reduction of oxygen to form superoxide anion radicals (O₂⁻). researchgate.netnih.gov The continuous cycling effectively turns the drug into a catalyst for the production of reactive oxygen species (ROS).
The generated superoxide can subsequently lead to the formation of other potent ROS, such as hydrogen peroxide (H₂O₂) and, in the presence of iron, highly damaging hydroxyl radicals (•OH). nih.govnih.govnih.gov The accumulation of these ROS overwhelms the bacterium's antioxidant defense systems, leading to widespread, indiscriminate damage to essential cellular components. nih.gov This cascade of oxidative damage is a key contributor to the cytotoxic and bactericidal effects of the drug. patsnap.com
Structure Activity Relationships Sar and Computational Studies of Nitrofurantoin and Nitrofuran Analogs
Deconstruction of Structural and Electronic Determinants of Biological Activity
Correlative Analysis of Substituent Effects and Nitro Group Positional Isomerism on Efficacy
The presence of a nitro group, typically at the C-5 position of the furan (B31954) ring, is essential for the antibacterial activity of nitrofurans. nih.gov This highly electron-withdrawing group plays a critical role in the metabolic activation process. nih.govresearchgate.net Studies on various nitrofuran analogs have demonstrated that the position of the nitro group can significantly impact activity. For instance, in nitroarenofurans, a nitro group at position 2 of the furan ring is important for activity, particularly when aromatic rings are attached. nih.gov
Substituents on the furan ring or attached functional groups can modulate the electron density of the nitrofuran system, thereby affecting its reduction potential and subsequent biological interactions. For example, small substituents at position 3 of the furan ring in 2-nitronaphtho[2,1-b]furan analogs have been shown to enhance activity, while longer aliphatic chains can decrease it. nih.gov The introduction of electron-donating substituents in some nitrofurantoin (B1679001) hybrids has been observed to increase anti-trypanosomal activity. researchgate.net
The electron-accepting properties of the nitro group are influenced by its position and the presence of other substituents. researchgate.netmdpi.com Strong pi-electron interactions with electron-donating substituents can affect the pi-electron delocalization of the aromatic ring, potentially decreasing its aromatic character. researchgate.net
Influence of Aliphatic Chain Length and Molecular Electronegativity in Derivatized Compounds
The length and nature of aliphatic chains in derivatized nitrofuran compounds can influence their biological activity and pharmacokinetics, including lipophilicity and interactions with biological targets. researchgate.netnih.gov For example, in some nitrofurantoin analogs, an increase in the length of the aliphatic chain has been correlated with increased anti-trypanosomal activity. researchgate.net This suggests that the lipophilicity conferred by longer chains may play a role in membrane permeability or binding to specific targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Nitrofuran Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish mathematical relationships between the structural and physicochemical properties of compounds and their biological activities. neovarsity.org This approach is invaluable in predicting the activity of new compounds and guiding the design of novel nitrofuran analogs. neovarsity.orgaimspress.comnih.gov
Development of Predictive Models for Mutagenic Potential and Biological Response
QSAR models have been developed to predict various biological responses of nitrofuran compounds, including their mutagenic potential and antimicrobial activity. aimspress.comresearchgate.netmdpi.comnih.gov Given that some nitro compounds can exhibit genotoxic properties, predicting mutagenicity is a critical aspect of nitrofuran research. nih.govresearchgate.netmdpi.com
Models for predicting mutagenicity often utilize descriptors that capture electronic, topological, and spatial features of the molecules. researchgate.netmdpi.comnih.gov These descriptors can include parameters related to electron distribution, molecular volume, hydrophobicity (e.g., log P), and the presence of specific structural fragments. nih.govresearchgate.netmdpi.comnih.gov For instance, the n-octanol/water partition coefficient (log P) has been identified as an important descriptor for the genotoxic potency of certain nitroarenofurans. nih.gov
QSAR models for predicting antimicrobial activity correlate structural features with measures of efficacy, such as minimum inhibitory concentration (MIC). mdpi.com These models can help identify key structural elements that contribute to potency against specific bacterial strains.
An example of QSAR modeling for antitubercular activity of nitrofuran derivatives involved analyzing 126 compounds using various descriptors, including constitutional, functional, and topological parameters. aimspress.com The models developed explained a significant variance in the observed activities, highlighting the importance of descriptors related to the furan ring, nitro group, and the presence of certain heteroatoms and functional groups. aimspress.com
Here is an example of how research findings on descriptor importance could be presented in a table format (intended as interactive):
| Descriptor Class | Descriptor Name (Example) | Correlation with Activity (Example) | Notes |
| Topological | log P | Positive (for genotoxicity) | Influences membrane permeability |
| Functional | Number of double bonds | Negative (for antitubercular) | Relates to saturation/flexibility |
| Atom Centered Fragments | (Specific fragment) | Positive/Negative | Indicates contribution of substructures |
| Constitutional | Number of sulfur atoms | Negative (for antitubercular) | Presence of specific heteroatoms |
Synergistic Integration of Chemical Intuition with Statistical and Machine Learning Approaches in SAR Development
Effective SAR and QSAR development for nitrofuran compounds often involves a synergistic integration of chemical intuition with statistical and machine learning approaches. neovarsity.orgnih.govmdpi.com Chemical intuition, based on established knowledge of functional group properties and reaction mechanisms, provides initial hypotheses about which structural features are likely to be important for activity. nih.gov
Statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are used to build linear QSAR models and identify the most significant descriptors. aimspress.commdpi.comnih.gov Machine learning techniques, including Support Vector Machines (SVM) and Random Forests (RF), can capture more complex, non-linear relationships between structure and activity, potentially leading to more predictive models. neovarsity.orgnih.govmdpi.com
The process typically involves:
Data Collection and Curation: Gathering experimental data on the biological activity of a set of nitrofuran compounds. Data quality and curation are crucial for model reliability. cadaster.eu
Molecular Descriptors Calculation: Computing numerical descriptors that represent the structural and physicochemical properties of each molecule. neovarsity.orgaimspress.com
Feature Selection: Identifying the most relevant descriptors that correlate with the biological activity.
Model Building: Applying statistical or machine learning algorithms to build a predictive model. neovarsity.orgaimspress.comnih.govmdpi.com
Model Validation: Rigorously evaluating the model's performance using internal and external validation techniques to ensure its robustness and predictive power for new compounds. neovarsity.orgaimspress.commdpi.comnih.gov
This integrated approach allows researchers to leverage the strengths of different methodologies, leading to more accurate and reliable SAR models that can effectively guide the design of novel nitrofuran analogs with improved properties.
Advanced Computational Chemistry Approaches in Nitrofuran Research
Beyond QSAR, advanced computational chemistry techniques provide deeper insights into the behavior of nitrofuran compounds at the molecular level. These methods can complement experimental studies by exploring reaction mechanisms, molecular interactions, and the properties of different crystalline forms.
Density Functional Theory (DFT) calculations, for instance, have been applied to study the mechanism of synthesis of nitrofurantoin and related compounds, providing detailed explanations for reaction pathways and the influence of reaction conditions. rsc.orgscimarina.com
Computational studies, including crystallographic and computational analysis, have been used to investigate the solid-form landscape of nitrofurantoin and its analogs, such as furazidin. acs.orgchemrxiv.org These studies examine factors influencing the formation of polymorphs, hydrates, and solvates, which can impact the physical properties and bioavailability of the drug. acs.orgchemrxiv.org Analysis of hydrogen bonding patterns and crystal packing features using computational methods helps in understanding the stability and interconversion of different solid forms. acs.orgchemrxiv.orgnih.gov
Furthermore, computational methods like molecular docking can be used to predict the binding affinity and interactions of nitrofuran compounds with potential biological targets, such as bacterial enzymes (e.g., nitroreductase) or other proteins (e.g., GroEL/ES chaperonin). aimspress.comnih.govplos.org This provides insights into the molecular basis of their activity and can aid in the rational design of analogs with enhanced binding characteristics or altered target specificity. plos.org
Computational studies on the thermodynamic properties of nitrofurans, such as sublimation and dissolution, can also provide valuable information relevant to their formulation and behavior in biological systems. nih.gov
Here is an example of how computational findings might be summarized in a table (intended as interactive):
| Computational Method | Application in Nitrofuran Research | Key Insights Gained |
| DFT Calculations | Studying synthesis mechanisms, electronic properties | Understanding reaction pathways, electron distribution, substituent effects. |
| Crystallographic Analysis | Investigating solid forms (polymorphs, hydrates, solvates) | Factors influencing crystal packing, stability, and interconversion of forms. acs.orgchemrxiv.org |
| Molecular Docking | Predicting binding to biological targets (enzymes, proteins) | Understanding molecular interactions, guiding rational design for improved binding. aimspress.comnih.govplos.org |
| Thermodynamic Calculations | Analyzing sublimation and dissolution properties | Predicting behavior in different environments, relevant for formulation. nih.gov |
These advanced computational approaches, when integrated with experimental SAR studies, provide a powerful framework for the comprehensive understanding and rational design of nitrofuran compounds with tailored biological activities and improved properties.
Application of Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For nitrofurantoin and nitrofuran analogs, DFT calculations provide insights into properties such as molecular geometry, electronic charge distribution, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surfaces. These properties are critical for understanding how these molecules interact with their environment and biological targets.
Studies utilizing DFT have explored the hydrogen bond patterns in the crystalline lattices of nitrofurantoin and its salts. By comparing theoretical results obtained using different functionals, such as B3LYP and wB97X-D, researchers can gain a comprehensive understanding of the geometry and reactivity. mdpi.comresearchgate.net For instance, DFT calculations combined with spectroscopic methods like FT-IR and FT-Raman have validated the presence of specific hydrogen bonds in nitrofurantoin-4-dimethylaminopyridine salt, revealing shifts in stretching vibrations that confirm bond formation. mdpi.comresearchgate.net
DFT calculations can also assess the chemical reactivity of these compounds. The decrement in the HOMO-LUMO gap, calculated from nitrofurantoin to its salt forms, can indicate changes in chemical reactivity. A smaller HOMO-LUMO gap often suggests higher chemical reactivity. researchgate.netrsc.org Electrophilicity index profiles can further confirm the electron-donating or electron-accepting nature of different parts of the molecules. mdpi.comresearchgate.net Molecular electrostatic potential (MEP) surfaces, derived from DFT, visually represent the charge distribution and help identify potential reactive sites on the molecule. mdpi.comresearchgate.net
DFT-D3 calculations, which include dispersion corrections, have been used in the analysis of the solid-form landscape of nitrofurantoin and related compounds, helping to rationalize the stability of different polymorphic forms based on lattice enthalpy and free energy. researchgate.net
Molecular Dynamics (MD) Simulations of Nitrofurantoin and its Interacting Systems
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes, flexibility, and interactions in various environments, including solution and crystalline states.
Elucidation of Intermolecular Interactions in Solution and Crystalline States
MD simulations are invaluable for understanding the intermolecular interactions that govern the behavior of nitrofurantoin and its analogs. In the crystalline state, MD can complement crystallographic data by exploring the dynamics of crystal packing and the strength and nature of hydrogen bonds and other non-covalent interactions. mdpi.commdpi.comnih.gov For example, MD simulations have been used alongside experimental techniques like Raman spectroscopy to confirm the participation of specific functional groups, such as the nitro group and furan ring, in hydrogen bonding during co-crystallization processes. mdpi.com These simulations can demonstrate how intermolecular interactions lead to the formation of distinct crystal phases, rather than simple combinations of starting materials. mdpi.com
In solution, MD simulations can reveal how nitrofurantoin interacts with solvent molecules and other dissolved species. This is crucial for understanding solubility, dissolution, and transport processes.
Simulation of Solvation Shell Dynamics and their Impact on Molecular Behavior
The solvation shell, the layer of solvent molecules immediately surrounding a solute, significantly influences the solute's behavior, reactivity, and interactions with other molecules. MD simulations allow for the detailed study of solvation shell dynamics around nitrofurantoin and its analogs.
Simulations can illustrate how alterations in the solvation shell, potentially induced by co-crystallization or changes in the solvent environment, can impact properties like solubility. researchgate.net While much of the literature on solvation shell dynamics using DFT-based MD focuses on ions rsc.org, the principles apply to organic molecules like nitrofurantoin, where interactions with water or other solvents affect their conformation and availability for binding. The hydration shell around nitrofurans has been a subject of study in understanding their behavior. core.ac.ukcu.edu.eg
MD simulations have also been used to investigate the interaction of nitrofurantoin with proteins, providing dynamic information about the stability of protein-ligand complexes and the time-dependent conformational changes that occur upon binding. unipi.itnih.gov
In Silico Protein-Ligand Docking Studies
In silico protein-ligand docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand (like nitrofurantoin or its analogs) to a protein target. This method is essential for identifying potential binding sites and understanding the molecular basis of interactions.
Characterization of Binding Sites on Biological Targets (e.g., Human Serum Albumin, Bacterial Enzymes)
Protein-ligand docking studies have been widely applied to investigate the binding of nitrofurantoin and nitrofuran analogs to various biological targets, including carrier proteins like Human Serum Albumin (HSA) and bacterial enzymes crucial for their mechanism of action.
Studies on the interaction of nitrofurantoin with HSA have utilized docking alongside experimental techniques such as fluorescence and UV-VIS spectroscopy. nih.govnih.govresearchgate.net These studies suggest that nitrofurantoin primarily binds to Sudlow's site I, located in subdomain IIA of HSA. nih.govnih.govresearchgate.net Molecular modeling indicates that hydrogen bonds with specific amino acid residues, such as Trp214, Arg218, and Ser454, located within the hydrophobic cavity of subdomain IIA, are involved in the binding. nih.govresearchgate.net The binding affinity has been characterized, indicating a moderate and reversible interaction that facilitates the transport of nitrofurantoin in the blood. nih.gov Comparative studies with other nitrofuran antibiotics like nitrofurazone (B1679002) have also been conducted using docking, revealing differences in binding affinity to serum albumin (e.g., Bovine Serum Albumin, BSA) that may be related to their structural variations. rsc.orgrsc.org
Docking studies are also critical for understanding the interaction of nitrofurans with bacterial enzymes, particularly nitroreductases (e.g., E. coli nitro-reductase, NfsA, NfsB, Ddn), which are responsible for activating these prodrugs into cytotoxic species. researchgate.netnih.govajprd.comresearchgate.netplos.orgmdpi.com Docking simulations can predict the binding orientation within the enzyme's active site and identify key amino acid residues involved in the interaction. ajprd.comresearchgate.netmdpi.com For instance, docking studies with E. coli nitro-reductase (PDB ID: 1YLU) have shown that nitrofuran derivatives bind within the catalytic region near the flavin mononucleotide (FMN) molecule, with interactions involving residues like Glutamic acid (GLU 165), Arginine (ARG 10 & 207), Serine (SER 12 & 39), Glutamine (GLN 142), and Lysine (LYS205). ajprd.comresearchgate.net The binding orientation can be influenced by the oxidation state of the FMN cofactor. researchgate.netnih.gov Docking can also be used to screen novel nitrofuran derivatives and compare their predicted binding affinities to known drugs like nitrofurantoin. ajprd.comresearchgate.net
Molecular docking has also been employed to investigate the interaction of nitrofurantoin with other potential targets, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), exploring potential off-target effects or alternative therapeutic applications. dergipark.org.tr
Crystallographic and Computational Analysis of Solid-State Forms
The solid-state form of a pharmaceutical compound, including its polymorphs, hydrates, and solvates, can significantly impact its physicochemical properties such as solubility, dissolution rate, and stability. Crystallography and computational analysis are essential tools for characterizing these solid forms and understanding the factors that influence their formation and stability.
Crystallographic techniques, such as single-crystal and powder X-ray diffraction, provide detailed information about the arrangement of molecules in the crystal lattice and the nature of intermolecular interactions. mdpi.commdpi.comnih.govchemrxiv.orgresearchgate.netchemrxiv.orgacs.orgportlandpress.com Nitrofurantoin is known to exist in different anhydrous polymorphic forms (α and β) and monohydrated forms. researchgate.netmdpi.com
Computational methods, including DFT and lattice energy calculations, are used in conjunction with crystallography to analyze the stability and properties of different solid forms. researchgate.netmdpi.comnih.govchemrxiv.orgresearchgate.netchemrxiv.org These studies aim to identify factors that govern the propensity of nitrofurantoin and its structural analogs (like furazidin and dantrolene) to form various crystalline phases. chemrxiv.orgresearchgate.netchemrxiv.org Analysis of hydrogen bonding patterns, packing features, and lattice energy calculations contribute to understanding the impact of small structural changes on solid-state behavior. nih.govchemrxiv.orgresearchgate.netchemrxiv.org
Studies have shown that the propensity to form solvates can correlate with the relative packing efficiency of neat polymorphs and solvates, as well as the ability of molecules to pack efficiently in different ways. chemrxiv.orgresearchgate.net Differences in the stability of hydrate (B1144303) phases can also influence the formation of solvate-hydrates. researchgate.net Combined experimental and theoretical studies, utilizing techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TG), and mass spectrometry alongside DFT computations, provide a comprehensive understanding of the thermophysical characteristics and solid-state transformations of nitrofurans. mdpi.comnih.gov
For example, the crystal structure of nitrofurantoin monohydrate reveals robust hydrogen bonds formed between water molecules and nitrofurantoin, contributing significantly to the lattice energy. mdpi.com Computational analysis helps quantify these interactions and understand their role in stabilizing the hydrated form. mdpi.com
The study of co-crystals of nitrofurantoin with different co-formers also utilizes crystallographic and computational approaches to understand how co-crystallization modifies properties like solubility and permeability by altering intermolecular interactions and crystal packing. mdpi.comresearchgate.netacs.org
Polymorphism, Hydration, and Solvation Phenomena
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a significant aspect of nitrofurantoin's solid-state chemistry. Nitrofurantoin exhibits polymorphism, existing in at least two anhydrous forms (α and β) and two monohydrate forms (I and II). digicollections.netnih.govresearchgate.net The β-polymorph is the commercially available form. nih.govresearchgate.net
Hydration and solvation involve the incorporation of water or solvent molecules into the crystal lattice, respectively, leading to the formation of hydrates and solvates, sometimes referred to as pseudopolymorphs. digicollections.netmdpi.com Nitrofurantoin is known to readily transform into a more thermodynamically stable hydrated form in the presence of water, which can lead to a decrease in solubility. nih.govresearchgate.netnih.gov This transformation from the anhydrous form to the monohydrate (specifically monohydrate II) during dissolution is an undesired phase transformation that can impact the dissolution rate and potentially oral bioavailability. researchgate.net
Studies have investigated the crystallization of nitrofurantoin with coformers, leading to the formation of multicomponent solid forms with varying hydration levels, such as anhydrous salts, salt monohydrates, and salt tetrahydrates. nih.gov For instance, a nitrofurantoin salt with 4-aminopyridine (B3432731) was found to exist as an anhydrous salt, a monohydrate, and a tetrahydrate. nih.gov The stability and properties of these forms are influenced by the packing of water molecules within the crystal structures. nih.gov The monohydrate salt, for example, showed greater thermal stability compared to the tetrahydrate, which contains water molecules in channels. nih.gov
Different crystallization methods and conditions, such as solvent composition and supersaturation, can influence the formation of specific polymorphic and hydrated forms. nih.gov For nitrofurantoin monohydrate, two forms (I and II) can be produced, with Hydrate I showing slower crystallization than Hydrate II. nih.gov Despite a small difference in solubility, Hydrate II is considered more stable due to its lower solubility. nih.gov
The study of hydrates is particularly complex because a specific hydrate can itself exhibit different polymorphic forms, as seen with nitrofurantoin monohydrate. nih.gov In such cases, the chemical composition remains the same, but the arrangement of molecules within the crystal lattice differs. nih.gov
Investigation of Non-Covalent Interactions (e.g., Hydrogen Bonding via QTAIMC and Hirshfeld Surface Analysis)
Hirshfeld surface analysis provides a visual and quantitative representation of intermolecular contacts within a crystal structure. scirp.orgresearchgate.netresearchgate.net Fingerprint plots derived from Hirshfeld surfaces allow for the comparison of interaction patterns and their relative contributions in different crystal forms or cocrystals. scirp.orgresearchgate.net QTAIMC analysis complements this by providing insights into the nature and strength of these interactions based on the electron density distribution. mdpi.comresearchgate.netresearchgate.netmdpi.comresearchgate.net
Studies on nitrofurantoin cocrystals with pyridine (B92270) derivatives have utilized QTAIMC and Hirshfeld surface analysis to understand the differences in hydrogen bond patterns and molecular packing between polymorphic forms. mdpi.com These analyses can reveal the contribution of various interactions, including strong hydrogen bonds and weaker C-H···X interactions, to the lattice energy and relative stability of different forms. mdpi.com For example, in a nitrofurantoin cocrystal with 3-aminopyridine, QTAIMC showed that while the combined energy of "classical" hydrogen bonds was higher in one polymorphic form, the contribution from non-conventional C-H···O/N bonds also played a significant role. mdpi.com
Research on other nitrofuran antibiotics like furazolidone (B1674277), in comparison to nitrofurantoin, has also employed QTAIMC and Hirshfeld surface analysis to characterize non-covalent interactions and understand common and distinctive features in their crystal packing. researchgate.netresearchgate.netmdpi.comresearchgate.net These studies highlight how these computational methods help in understanding the relationship between molecular structure, crystal structure, and properties. nih.govresearchgate.netmdpi.comresearchgate.net
The analysis of Hirshfeld surfaces and fingerprint plots facilitates a comparison of intermolecular interactions in different nitrofurantoin cocrystals, revealing the key interactions (e.g., C/N-H···O, N-H···N hydrogen bonds, and π···π stacking) responsible for the assembly of supramolecular networks. scirp.org
Prediction and Experimental Validation of Thermophysical Characteristics (e.g., Sublimation Enthalpy)
Thermophysical characteristics, such as sublimation enthalpy, melting point, and decomposition temperature, are critical for understanding the solid-state stability and processing of pharmaceutical compounds. Experimental techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TG), and the transpiration method are used to measure these properties. nih.govnih.govresearchgate.netmdpi.comresearchgate.net Computational methods, including periodic DFT calculations, are employed to predict lattice energies and thermophysical properties. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net
The sublimation enthalpy, which quantifies the energy required to transfer a molecule from the solid crystal to the gas phase, provides insight into the strength of intermolecular interactions in the crystal lattice. scispace.com Experimental sublimation enthalpies can be compared with theoretical lattice energies to validate computational models. nih.govmdpi.comresearchgate.net For nitrofurantoin and furazolidone, experimental sublimation enthalpies measured by the transpiration method have shown good agreement with theoretical lattice energies computed using DFT. nih.govmdpi.comresearchgate.net
Studies have shown that nitrofurantoin has higher sublimation enthalpy and Gibbs energy compared to furazolidone, indicating stronger intermolecular interactions in the nitrofurantoin crystal lattice. nih.govmdpi.comresearchgate.net However, this gain in lattice energy for nitrofurantoin is partially offset by an entropy increase. nih.govmdpi.comresearchgate.net
The thermal behavior of nitrofurantoin and its various solid forms, including anhydrous polymorphs, monohydrates, and salts, has been investigated using techniques like DSC and TG. nih.govnih.govresearchgate.netmdpi.comresearchgate.net These studies help in understanding phase transitions, dehydration processes, and decomposition temperatures. nih.govnih.govresearchgate.netmdpi.comresearchgate.net For example, the dehydration temperature of nitrofurantoin salt hydrates can be related to the bonding environment and the strength of water molecule binding in the crystal structure. nih.gov
Computational methods can also be used to predict the sublimation enthalpies of crystalline hydrates based on thermophysical data and sublimation enthalpies of the pure compounds. mdpi.com This combined experimental and theoretical approach allows for a comprehensive understanding of the relationships between molecular and crystal structure and pharmaceutically relevant properties. nih.govresearchgate.netmdpi.comresearchgate.net
The prediction of lattice energy and sublimation enthalpy from molecular structure is an active area of research. Simple models based on atom types have shown remarkable accuracy in predicting sublimation enthalpies for organic compounds, suggesting that this property can be predicted relatively well without explicit knowledge of the crystal packing. scispace.com
Here is a data table summarizing some thermophysical data for Nitrofurantoin and Furazolidone:
| Compound | Sublimation Enthalpy (kJ·mol⁻¹) (Experimental) | Sublimation Enthalpy (kJ·mol⁻¹) (Theoretical Lattice Energy) | Temperature Range (K) | Pressure Range (Pa) |
| Nitrofurantoin | 146.5 ± 0.7 | 142.1 | 423.1–467.4 | 0.004–0.122 |
| Furazolidone | 127.9 ± 1.1 | 124.4 | 423.1–467.4 | 0.004–0.122 |
Data Source: nih.govmdpi.comresearchgate.net
This table illustrates the agreement between experimentally determined sublimation enthalpies and theoretically calculated lattice energies for nitrofurantoin and furazolidone. nih.govmdpi.comresearchgate.net
Analytical Methodologies for Nitrofurantoin Research
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating nitrofurantoin (B1679001) from complex matrices and quantifying its concentration or assessing its purity. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Concentration Determination
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the analysis of nitrofurantoin. It is employed for determining the purity of nitrofurantoin samples and quantifying its concentration in various matrices, including pharmaceutical formulations, biological fluids like plasma and urine, and in research studies. tandfonline.comnih.govekb.egresearchgate.net
HPLC methods for nitrofurantoin often utilize reversed-phase columns, such as C18 columns. tandfonline.comekb.egresearchgate.net The mobile phase typically consists of a mixture of water or an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. ekb.egmtc-usa.comresearchgate.net UV detection is commonly used, with typical wavelengths ranging from 254 nm to 375 nm, as nitrofurantoin exhibits strong absorbance in the UV-Vis region. ekb.egresearchgate.netmtc-usa.comdrugfuture.com
Various HPLC methods have been developed and validated for nitrofurantoin analysis. For instance, a reversed-phase HPLC-UV method for quantifying nitrofurantoin in human urine samples used a C18 column with a gradient elution of sodium dihydrogen phosphate buffer (pH 3) and acetonitrile, detected at 370 nm. ekb.eg Another HPLC method for nitrofurantoin in human plasma involved selective extraction followed by reversed-phase chromatography with UV detection at 270 nm, demonstrating reproducibility and linearity over a range of concentrations. tandfonline.comresearchgate.net The USP assay method for nitrofurantoin capsules also employs HPLC with UV detection. mtc-usa.com
HPLC is also used in research to study the interaction of nitrofurantoin with other substances. For example, HPLC has been used to measure the percentage of nitrofurantoin transported across cell monolayers in transport studies. researchgate.net
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) serves as a simple and rapid technique for monitoring chemical reactions involving nitrofurantoin and for screening purposes. TLC separates compounds based on their differential migration across a thin layer of stationary phase (commonly silica (B1680970) gel) coated on a plate, using a mobile phase. researchgate.netdrugfuture.com
In the context of nitrofurantoin research, TLC can be used to quickly assess the progress of a synthesis reaction, check for the presence of impurities, or screen different conditions for optimal separation. The separated spots can be visualized under UV light, as nitrofurantoin is UV-active. drugfuture.com
TLC has also been coupled with bioautography for specific applications, such as detecting compounds that can reverse nitrofurantoin resistance in bacteria. nih.govresearchgate.net In this method, after chromatographic separation on a TLC plate, a microbial culture is applied to the plate. Areas where the test compound inhibits microbial growth, potentially by enhancing nitrofurantoin's activity, appear as clear zones. researchgate.net This demonstrates the utility of TLC in screening for compounds with synergistic effects with nitrofurantoin.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Nitrofuran Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. While nitrofurantoin itself is not typically analyzed by GC-MS due to its relatively low volatility and thermal lability, this technique is relevant for the analysis of certain volatile nitrofuran metabolites.
Nitrofuran antibiotics, including nitrofurantoin, are rapidly metabolized in animals. spectroscopyworld.comsciex.com Some of these metabolites are stable and can be analyzed to indicate prior exposure to nitrofurans. spectroscopyworld.com While LC-MS/MS is often the preferred method for analyzing nitrofuran metabolites due to their polarity and molecular weight range, GC-MS can be applicable for metabolites that are sufficiently volatile or can be derivatized to increase their volatility. spectroscopyworld.com GC-MS offers high sensitivity and the ability to identify compounds based on their fragmentation patterns in the mass spectrometer. spectroscopyworld.com
Research into nitrofuran metabolites, such as 3-amino-2-oxazolidinone (B196048) (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), semicarbazide (B1199961) (SEM), and 1-aminohydantoin (B1197227) (AHD), often employs LC-MS/MS due to the nature of these compounds. spectroscopyworld.comsciex.comshimadzu.comresearchgate.netgcms.cz However, GC-MS remains a valuable tool for volatile organic analysis in general and could potentially be applied to specific volatile degradation products or metabolites of nitrofurantoin if appropriate sample preparation and derivatization methods are employed.
Spectroscopic Characterization and Structural Elucidation Methods
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used in nitrofurantoin research for both qualitative and quantitative analysis. It measures the absorption of UV or visible light by the molecule, which corresponds to electronic transitions within the chromophores. nih.govresearchgate.net
Nitrofurantoin exhibits characteristic absorption bands in the UV-Vis spectrum. Studies have reported main absorption bands at approximately 230 nm (shoulder), 270 nm, and 380 nm. nih.gov The band at 270 nm is attributed to the conjugated C=N-N unit, while the bands at 230 nm and 380 nm are associated with π-π* transitions involving the nitro-substituted furan (B31954) ring. nih.govresearchgate.net The maximum absorbance wavelength (λmax) is often reported around 360-380 nm, depending on the solvent used. researchgate.nethumanjournals.comijrar.orgsphinxsai.comnih.gov
UV-Vis spectroscopy is widely used for the quantitative determination of nitrofurantoin concentration based on the Beer-Lambert Law, which relates absorbance to concentration. researchgate.netijrar.orgcosmosscholars.com This is particularly useful for analyzing nitrofurantoin in solutions, pharmaceutical formulations, and for developing calibration curves in quantitative analytical methods like HPLC-UV. ekb.eghumanjournals.comijrar.orgcosmosscholars.com UV-Vis spectroscopy can also provide initial evidence of interactions between nitrofurantoin and other molecules, such as proteins like Human Serum Albumin (HSA), by observing changes in the absorption spectrum upon binding. nih.govresearchgate.net
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in nitrofurantoin and studying its molecular structure and interactions. These methods measure the absorption of infrared radiation by the molecule, which causes vibrations of specific chemical bonds. nih.govbrad.ac.ukacs.org
IR and FTIR spectra provide a unique fingerprint of a molecule, allowing for its identification and the confirmation of its structure. Key functional groups in nitrofurantoin, such as the nitro group, carbonyl groups (C=O) in the hydantoin (B18101) ring, and the C=N bond, exhibit characteristic absorption bands in the IR spectrum. brad.ac.uk
FTIR spectroscopy has been used to investigate the solid state of nitrofurantoin and its interactions with other compounds, such as in the formation of pharmaceutical salts or cocrystals. brad.ac.ukacs.org Changes in the position and intensity of IR bands, particularly those associated with N-H and C=O stretching vibrations, can provide insights into hydrogen bonding patterns and other intermolecular interactions. brad.ac.ukacs.org FTIR can also be used to assess the compatibility of nitrofurantoin with excipients in pharmaceutical formulations by monitoring for shifts or appearance of new bands that might indicate interactions. cosmosscholars.com
Studies have employed FTIR spectroscopy to investigate the binding mechanisms of nitrofurantoin to proteins like HSA, observing changes in the protein's secondary structure upon interaction. nih.gov
Data Tables
| Analytical Method | Key Application | Typical Matrix | Detection Principle | Common Findings |
| HPLC | Purity and Concentration Determination | Pharmaceutical formulations, Plasma, Urine | UV-Vis Absorbance | Quantification of nitrofurantoin, Separation from impurities/matrix components, Linearity and reproducibility data. tandfonline.comekb.egresearchgate.netmtc-usa.com |
| TLC | Reaction Monitoring, Screening | Reaction mixtures, Extracts | UV Visualization, Bioautography | Monitoring reaction progress, Presence of impurities, Identification of compounds with specific biological activity (e.g., resistance reversal). drugfuture.comnih.govresearchgate.net |
| GC-MS | Volatile Metabolite Analysis | Biological samples (less common for parent drug) | Mass Spectrometry | Identification and quantification of specific volatile nitrofuran metabolites (more commonly done by LC-MS/MS). spectroscopyworld.com |
| UV-Vis Spectroscopy | Concentration, Electronic Transitions | Solutions, Pharmaceutical formulations | UV-Vis Absorbance | Determination of λmax, Quantification of nitrofurantoin concentration, Evidence of interactions (spectral shifts). nih.govresearchgate.nethumanjournals.comijrar.orgsphinxsai.comnih.gov |
| IR/FTIR Spectroscopy | Functional Group Identification, Structural Elucidation, Interactions | Solid samples, Interactions with other molecules | Infrared Absorption | Identification of functional groups, Confirmation of molecular structure, Investigation of hydrogen bonding and intermolecular interactions, Compatibility studies. nih.govcosmosscholars.combrad.ac.ukacs.org |
Detailed Research Findings
Research utilizing these analytical methods has provided significant insights:
HPLC methods have been developed with high sensitivity and selectivity, capable of quantifying nitrofurantoin in complex biological matrices at therapeutically relevant concentrations. tandfonline.comekb.egresearchgate.net Validation studies demonstrate good linearity, accuracy, and precision for these methods. tandfonline.comekb.egijrar.org
UV-Vis spectroscopy has confirmed the characteristic electronic transitions of nitrofurantoin and is routinely used for its quantitative estimation in various samples. nih.govresearchgate.nethumanjournals.comijrar.orgsphinxsai.comnih.gov Spectral changes observed via UV-Vis can indicate binding interactions with biomolecules. nih.govresearchgate.net
IR and FTIR spectroscopy have been instrumental in confirming the presence of key functional groups in nitrofurantoin and in studying how its vibrational modes are affected by interactions, such as hydrogen bonding in solid forms or binding to proteins. nih.govbrad.ac.ukacs.org These studies help in understanding the molecular behavior and potential interactions of nitrofurantoin in different environments. nih.govbrad.ac.ukacs.org
While GC-MS is less common for the parent drug, LC-MS/MS, a related mass spectrometry technique, is widely applied for the highly sensitive detection and quantification of stable nitrofuran metabolites in various matrices, which is crucial for monitoring historical exposure. spectroscopyworld.comsciex.comshimadzu.comresearchgate.netgcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR) for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the molecular structure of organic compounds like nitrofurantoin. Both 1H-NMR and 13C-NMR provide detailed information about the arrangement of hydrogen and carbon atoms within the molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, researchers can confirm the proposed structure of nitrofurantoin and identify different functional groups and their positions. Solid-state 13C NMR has also been employed in the characterization of nitrofurantoin cocrystals, providing structural insights and confirming hydrogen bonding interactions. researchgate.netacs.org Quantitative NMR (qNMR), including both 1H and 13C qNMR, can be used to determine the purity of organic compound reference materials, offering a potential primary reference measurement procedure. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., MS-ESI)
Mass Spectrometry (MS) is utilized to determine the molecular weight of nitrofurantoin and to study its fragmentation pattern, which aids in structural elucidation and confirmation. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for analyzing polar compounds like nitrofurantoin. spectroscopyworld.comscielo.br LC-MS/MS, coupling liquid chromatography with tandem mass spectrometry, is a highly sensitive and selective method for detecting and quantifying nitrofurantoin, particularly in complex matrices. spectroscopyworld.comscielo.brsrce.hrnih.gov This technique allows for the detection of specific compounds based on their retention time, parent mass, and characteristic fragmentation ions. For nitrofurantoin, characteristic fragment ions are observed, which are crucial for its identification and quantitation using methods like Multiple Reaction Monitoring (MRM). srce.hrnih.gov
Advanced Chemical Analysis and Physicochemical Characterization
Beyond basic spectroscopic and spectrometric methods, advanced techniques provide further insights into the chemical behavior and physical properties of nitrofurantoin.
Electrochemical analytical methods, such as polarography and cyclic voltammetry, are employed to study the redox behavior of nitrofurantoin and for its quantitative determination. Nitrofurantoin is electrochemically active due to the presence of the nitro group and the imine linkage. Polarography has been historically used for determining nitrofurantoin in various formulations. psu.edursc.org Studies using differential-pulse polarography have investigated the reduction mechanism of nitrofurantoin at a dropping-mercury electrode. psu.edu Electrochemical sensors utilizing modified electrodes have also been developed for the sensitive detection of nitrofurantoin, demonstrating a reduction peak corresponding to its electrocatalytic reduction. mdpi.comresearchgate.netresearchgate.net
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are valuable for characterizing the thermal properties of nitrofurantoin, such as melting point, polymorphism, decomposition, and purity. DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal transitions like melting and solid-state transformations. TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the presence of volatile components like water. rsc.orgmdpi.comnih.govmdpi.comrsc.org These techniques have been used to study the thermal stability of nitrofurantoin, its different solid forms (e.g., anhydrate and monohydrate), and its behavior in cocrystals. rsc.orgmdpi.comnih.govmdpi.com For example, raw nitrofurantoin has shown a sharp mass drop around 309 °C in TGA, indicating decomposition. nih.gov DSC curves can show endothermic peaks related to melting or dehydration. mdpi.com
Elemental analysis is a quantitative technique used to determine the percentage of each constituent element (carbon, hydrogen, nitrogen, oxygen) in a pure sample of nitrofurantoin. This data is used to confirm the empirical formula of the compound, C8H6N4O5. sigmaaldrich.com This method is fundamental in verifying the chemical composition of synthesized or isolated nitrofurantoin. Elemental analysis has also been used in the characterization of nitrofurantoin metal complexes to confirm their stoichiometry. cerist.dz
Neutron Activation Analysis (NAA) is a highly sensitive, non-destructive technique primarily used for determining the concentration of trace elements in various matrices. iaea.orgnih.govresearchgate.net While less commonly applied for the direct analysis of the organic composition of nitrofurantoin itself, NAA can be used to profile trace elemental impurities present in nitrofurantoin samples or in complex biological or environmental matrices where nitrofurantoin might be present. nih.govresearchgate.netresearchgate.netnist.gov The technique involves irradiating a sample with neutrons, causing certain isotopes to become radioactive. The subsequent emission of characteristic gamma rays is then measured to identify and quantify the elements present. iaea.org This method is particularly valuable when sample contamination is a concern, as it does not require extensive sample preparation that could introduce artifacts. nih.govresearchgate.net
Solubility and Dissolution Rate Studies (e.g., Saturation Shake-Flask Method)
Nitrofurantoin is characterized by poor water solubility, which significantly impacts its dissolution rate and, consequently, its absorption from the gastrointestinal tract researchgate.netbio-integration.orgbio-integration.org. Its aqueous solubility is influenced by both pH and temperature hres.cafoliamedica.bg. Studies have reported solubility values of 174 mg/L and 374 mg/L in water at pH 1.1 and 7.2, respectively, at 37°C researchgate.net. Another source indicates solubility values of 174, 154, and 374 mg/L at pH 1.1 and pH 7.2, respectively, at 37°C researchgate.net. At 24°C, the solubility is reported as 79.5 mg/L nih.gov. Nitrofurantoin is very slightly soluble in water and ethanol, but soluble in dimethylformamide (DMF) and acetone (B3395972) hres.cafoliamedica.bg. Solubility in DMF is approximately 8000 mg/100 ml, and in acetone, it is 510 mg/100 ml nih.gov.
The saturation shake-flask method is a widely used technique to determine the thermodynamic solubility of compounds like nitrofurantoin permegear.comnih.govdiva-portal.org. This method involves adding an excess amount of the solid compound to a liquid medium and shaking the suspension at a specific temperature until equilibrium is reached between the solid phase and the dissolved compound diva-portal.org. The concentration of the compound in the saturated solution is then measured after removing the residual solid diva-portal.org.
Research utilizing the saturation shake-flask method has investigated the solubility of nitrofurantoin in various buffer solutions and at different temperatures. For instance, studies have examined its solubility in buffer solutions with pH 2.0 and 7.4 at temperatures ranging from 298.15 K to 313.15 K nih.govresearchgate.net. These studies have also explored the impact of nitrofurantoin's solid-state forms (anhydrate and monohydrate) on its dissolution thermodynamics nih.govresearchgate.net. The transition from the anhydrate to the monohydrate form in aqueous solutions can lead to a decrease in solubility nih.gov. The rate of this transition is dependent on the acidity of the dissolution medium nih.gov.
Dissolution rate studies are crucial for understanding how quickly nitrofurantoin becomes available for absorption. Factors influencing dissolution include particle size and crystalline form researchgate.net. Tablets made from micronized anhydrous nitrofurantoin have shown unsatisfactory dissolution properties compared to unmilled drug material with fine particle size researchgate.net. The dissolution of nitrofurantoin in water is considered the rate-limiting step in its absorption from the gastrointestinal tract researchgate.net.
Studies have also investigated the effect of co-administered drugs on the dissolution rate of nitrofurantoin. Hexamine, nicotinamide, and sodium salicylate (B1505791) have been found to enhance the dissolution of nitrofurantoin in water and buffer solutions, while other compounds like aminophenazone and sodium benzoate (B1203000) retarded the dissolution rate nih.gov.
Enhancing the dissolution rate of nitrofurantoin is a focus of research, particularly for poorly water-soluble drugs classified under BCS Class II bio-integration.orgbio-integration.org. Techniques like solid dispersion have been explored to improve solubility and dissolution bio-integration.orgbio-integration.org. For example, a solid dispersion formulated with nitrofurantoin and poloxamer 188 at a 1:1 ratio showed higher solubility than nitrofurantoin alone bio-integration.orgbio-integration.org. The concentration of poloxamer 188 and trituration time were directly related to solubility and drug release bio-integration.orgbio-integration.org.
Here is a summary of some reported solubility data for Nitrofurantoin:
| Medium | pH | Temperature (°C) | Solubility (mg/L) | Citation |
| Water | 1.1 | 37 | 174 | researchgate.net |
| Water | 7.2 | 37 | 374 | researchgate.net |
| Water | 1.1 | 37 | 174 | researchgate.net |
| Water | 7.2 | 37 | 374 | researchgate.net |
| Water | 7 | Not specified | 190 | nih.gov |
| Water | 7.4 | Not specified | >35.7 (µg/mL) | nih.gov |
| Water | 24 | 79.5 | nih.gov | |
| Ethanol (95%) | Not specified | 510 | nih.gov | |
| Acetone | Not specified | 5100 | nih.gov | |
| DMF | Not specified | 80000 | nih.gov | |
| DMSO | Not specified | ~25000 | caymanchem.com | |
| DMF | Not specified | ~25000 | caymanchem.com | |
| DMSO:PBS (pH 7.2) (1:2 solution) | 7.2 | Not specified | ~500 | caymanchem.com |
| Buffer solution | 2.0 | 298.15 K - 313.15 K | Data varies with T | nih.govresearchgate.net |
| Buffer solution | 7.4 | 298.15 K - 313.15 K | Data varies with T | nih.govresearchgate.net |
Process Analytical Technologies (PAT) in Continuous-Flow Synthesis
Process Analytical Technology (PAT) plays a significant role in modern pharmaceutical manufacturing, including the synthesis of active pharmaceutical ingredients like nitrofurantoin, particularly in the context of continuous-flow processes chemistryviews.orgpalmercruz.comdigitellinc.com. PAT involves the use of tools and techniques to monitor and control manufacturing processes in real-time, ensuring product quality and process efficiency palmercruz.com.
Continuous-flow synthesis offers advantages over traditional batch processing, including improved control over reaction conditions, leading to potentially higher yields and reduced impurities chemistryviews.orgpalmercruz.com. Nitrofurantoin has been successfully synthesized using continuous flow platforms chemistryviews.orgacs.orgrsc.orgnih.gov. One approach involves the continuous nitration of furfural (B47365) to nitrofurfural, a key intermediate for nitrofurans, using in situ generated acetyl nitrate (B79036) in a flow setup chemistryviews.orgnih.gov. This method addresses safety concerns associated with handling explosive acetyl nitrate and allows for mild reaction conditions chemistryviews.orgnih.gov. The integrated flow synthesis setup can include filtration and separation units, along with sensors and PAT tools, to ensure smooth operation, safety, and reproducibility chemistryviews.org. This continuous flow method has demonstrated the ability to produce nitrofurantoin with high isolated yields in a short timeframe chemistryviews.org.
PAT tools are integrated into continuous synthesis platforms for real-time monitoring of critical process parameters. This real-time monitoring allows for immediate adjustments to maintain optimal conditions and ensure consistent product quality palmercruz.com. Techniques such as Raman spectroscopy, near-infrared (NIR) spectroscopy, and X-ray powder diffraction (XRPD) have been used as at-line PAT tools in studies related to nitrofurantoin, for instance, to investigate phase transitions during pelletization by extrusion-spheronization nih.govresearchgate.netnih.gov. While NIR spectroscopy can provide real-time data on the state of water, its ability to detect hydrate (B1144303) formation in nitrofurantoin formulations during wet process stages can be limited by water signal saturation nih.govresearchgate.netnih.gov. Complementary techniques like Raman and XRPD are necessary for a comprehensive understanding of solid-state behavior nih.govresearchgate.netnih.gov.
In the context of continuous reactive crystallization processes for nitrofurantoin, PAT is crucial for parameter estimation and control digitellinc.com. Understanding reaction and crystallization kinetics is vital for controlling, optimizing, and scaling up these processes digitellinc.com. PAT enables the monitoring of factors influencing product quality, such as impurity inclusion, which can be controlled through reaction rates and crystal formation and growth rates digitellinc.com. The application of PAT in continuous manufacturing aligns with the broader trend of utilizing advanced technologies like artificial intelligence (AI) and machine learning for predictive modeling and optimization of API production palmercruz.com.
| Analytical Technique | Application in Nitrofurantoin Research (Examples) | Context (e.g., Synthesis, Formulation) | Citation |
| Raman Spectroscopy | Investigating phase transitions during pelletization | Formulation | nih.govresearchgate.netnih.gov |
| NIR Spectroscopy | Monitoring water content and potentially hydrate formation during processing | Formulation | nih.govresearchgate.netnih.gov |
| XRPD | Characterizing crystalline forms and phase transitions | Formulation, Solubility Studies | bio-integration.orgbio-integration.orgnih.govresearchgate.netnih.gov |
| HPLC | Analyzing concentration of compounds in solubility and dissolution studies | Solubility/Dissolution Studies | permegear.com |
| DSC | Characterizing thermal properties and solid-state changes | Solubility/Dissolution Studies | bio-integration.orgbio-integration.org |
| FTIR | Assessing drug-excipient compatibility and molecular interactions | Formulation, Solubility Studies | bio-integration.orgbio-integration.org |
| pH Meter | Measuring equilibrium pH in solubility studies | Solubility Studies | foliamedica.bgpermegear.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
